3-Methyl-2-phenylisoquinolin-1(2H)-one
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Overview
Description
3-Methyl-2-phenylisoquinolin-1(2H)-one is a heterocyclic organic compound belonging to the isoquinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core. The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-phenylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the isoquinoline ring using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products depend on the type of reaction. For example, oxidation may yield N-oxides, while reduction can produce dihydroisoquinolines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-phenylisoquinolin-1(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylisoquinolin-1(2H)-one
- 3-Methylisoquinolin-1(2H)-one
- 2-Methyl-3-phenylisoquinolin-1(2H)-one
Comparison
Compared to its analogs, 3-Methyl-2-phenylisoquinolin-1(2H)-one may exhibit unique properties due to the specific positioning of the methyl and phenyl groups
Properties
CAS No. |
73109-01-0 |
---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-methyl-2-phenylisoquinolin-1-one |
InChI |
InChI=1S/C16H13NO/c1-12-11-13-7-5-6-10-15(13)16(18)17(12)14-8-3-2-4-9-14/h2-11H,1H3 |
InChI Key |
BDGBZDMODLNWIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Origin of Product |
United States |
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